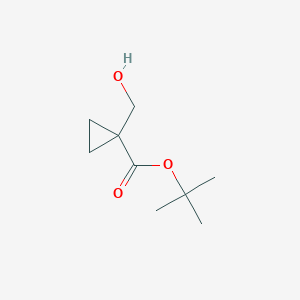

![molecular formula C7H12O B1403350 Spiro[2.3]hexan-5-ylmethanol CAS No. 1383823-62-8](/img/structure/B1403350.png)

Spiro[2.3]hexan-5-ylmethanol

Übersicht

Beschreibung

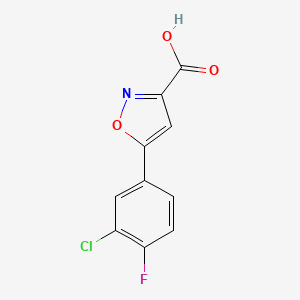

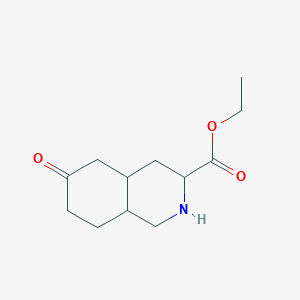

Spiro[2.3]hexan-5-ylmethanol (SHM) is a naturally occurring compound derived from the fragrance of essential oils. It has a unique chemical structure that contains a spirocyclic moiety attached to a hydroxyl group. The molecular weight of SHM is 142.2 .

Synthesis Analysis

The synthesis of spirocyclic compounds like SHM has been a significant objective in organic and medicinal chemistry . Various methods for the synthesis of these compounds have been reported . For instance, a visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst has been used for the rapid construction of polysubstituted spiro [2.3] or [3.3] cyclic frameworks .Molecular Structure Analysis

The molecular formula of SHM is C7H12O . The structure includes a spirocyclic moiety attached to a hydroxyl group.Chemical Reactions Analysis

Spirocyclic compounds like SHM have been used in various chemical reactions. For instance, they have been used in the synthesis of 2,3,5,6-tetrahydroindolizin-7(1H)-one analogues by sequential rearrangement-annulation of isoxazoline-5-spirocyclopropanes .Physical And Chemical Properties Analysis

SHM has a molecular weight of 112.17 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

-

Construction of Polysubstituted Spirocyclic Frameworks

- Field : Organic Chemistry

- Application : This research presents a visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst for the rapid construction of polysubstituted spirocyclic frameworks .

- Method : The method involves the use of a polypyridyl iridium (III) catalyst and visible light to promote the intramolecular [2 + 2] cycloaddition of MCPs .

- Results : The newly developed photochemical protocol demonstrates a broad scope on the preparation of spirocyclic skeletons including diversified multi-spiral compounds .

-

Synthesis and Application of Spirocyclopropane

- Field : Organic Chemistry

- Application : This review demonstrates the synthesis and application of spirocyclopropane annelated to six- and five-member rings .

- Method : Various methods for the synthesis of these compounds have been reported .

- Results : Compounds containing the cyclopropyl group demonstrate antifungal, antibacterial, antiviral and some enzyme inhibition activities .

-

Synthesis of Novel Non-Natural Spiro[2.3]hexane Amino Acids

- Field : Organic Chemistry

- Application : The research involves the synthesis of new spiro[2.3]hexane amino acids, the conformationally rigid analogs of γ-aminobutyric acid .

- Method : The method involves the use of 3-Methylenecyclobutanecarboxylic acid and its methyl ester as the starting compounds .

- Results : The synthesized spiro[2.3]hexane amino acids are promising modulators of GABAergic .

-

Application of Spiro Compounds as Stimuli-Chromism of Photoswitches in Smart Polymers

- Field : Material Science

- Application : This research involves the use of spiro compounds as stimuli-chromism of photoswitches in smart polymers .

- Method : The method involves the use of spiro compounds as photochromic, electrochromic, and piezoelectric materials .

- Results : The results show that spiro compounds can be used as effective photoswitches in smart polymers .

-

Application of Spiro Compounds in the Synthesis of Organic Compounds

- Field : Organic Chemistry

- Application : This research involves the use of spiro compounds in the synthesis of organic compounds .

- Method : The method involves various reactions, including alkylation methods, pericyclic-type reactions, and cyclization reactions .

- Results : The results show that spiro compounds can be effectively used in the synthesis of various organic compounds .

- Application of Spiro Compounds in the Synthesis of Organic Compounds

- Field : Organic Chemistry

- Application : This research involves the use of spiro compounds in the synthesis of organic compounds .

- Method : The method involves various reactions, including alkylation methods, pericyclic-type reactions, and cyclization reactions .

- Results : The results show that spiro compounds can be effectively used in the synthesis of various organic compounds .

Eigenschaften

IUPAC Name |

spiro[2.3]hexan-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-5-6-3-7(4-6)1-2-7/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFUPWUFXXHRDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[2.3]hexan-5-ylmethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B1403267.png)

![1-[3-(Benzyloxy)-2-methylpropyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403277.png)

![methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate](/img/structure/B1403281.png)

![3H-spiro[2-benzofuran-1,3'-piperidine]](/img/structure/B1403289.png)